molecular formula C16H17IN2O B5209757 N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide

N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide

Numéro de catalogue B5209757
Poids moléculaire: 380.22 g/mol
Clé InChI: SOTSVYOTKMBSSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazobenzodiazepines. It was first synthesized in the 1980s and has been extensively studied for its potential use in scientific research. In

Mécanisme D'action

N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513 acts as a selective antagonist of the benzodiazepine site of the GABA-A receptor. This means that it binds to the same site as benzodiazepines, but instead of enhancing the activity of the receptor, it blocks it. By blocking the GABA-A receptor, this compound 15-4513 can produce effects that are opposite to those of benzodiazepines, such as anxiety and convulsions.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to produce a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, produce convulsions, and reduce anxiety-like behavior. This compound 15-4513 has also been shown to impair memory consolidation and sleep.

Avantages Et Limitations Des Expériences En Laboratoire

N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513 has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the benzodiazepine site of the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation is that it can produce convulsions and other adverse effects at high doses, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513. One direction is to further explore its potential use in the treatment of anxiety and other psychiatric disorders. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and dopaminergic systems. Additionally, the development of new compounds that are more selective and have fewer adverse effects than this compound 15-4513 could be a promising area of research.

Méthodes De Synthèse

N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513 can be synthesized through a multistep process that involves the reaction of 4-iodoaniline with ethyl chloroformate to produce N-ethyl-4-iodoaniline. This intermediate is then reacted with 2-phenylglycine to form the final product, this compound 15-4513. The synthesis of this compound 15-4513 has been optimized over the years to improve the yield and purity of the compound.

Applications De Recherche Scientifique

N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-phenylglycinamide 15-4513 has been extensively studied for its potential use in scientific research. It is a selective antagonist of the benzodiazepine site of the GABA-A receptor, which makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. This compound 15-4513 has been used in studies of alcohol withdrawal, anxiety, memory, and sleep.

Propriétés

IUPAC Name

2-(N-ethylanilino)-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN2O/c1-2-19(15-6-4-3-5-7-15)12-16(20)18-14-10-8-13(17)9-11-14/h3-11H,2,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTSVYOTKMBSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=C(C=C1)I)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.